

Application Note: Measuring BAY-8400 Activity with the γ H2AX Assay

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Compound of Interest

Compound Name: BAY-8400

Cat. No.: B15607144

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Introduction

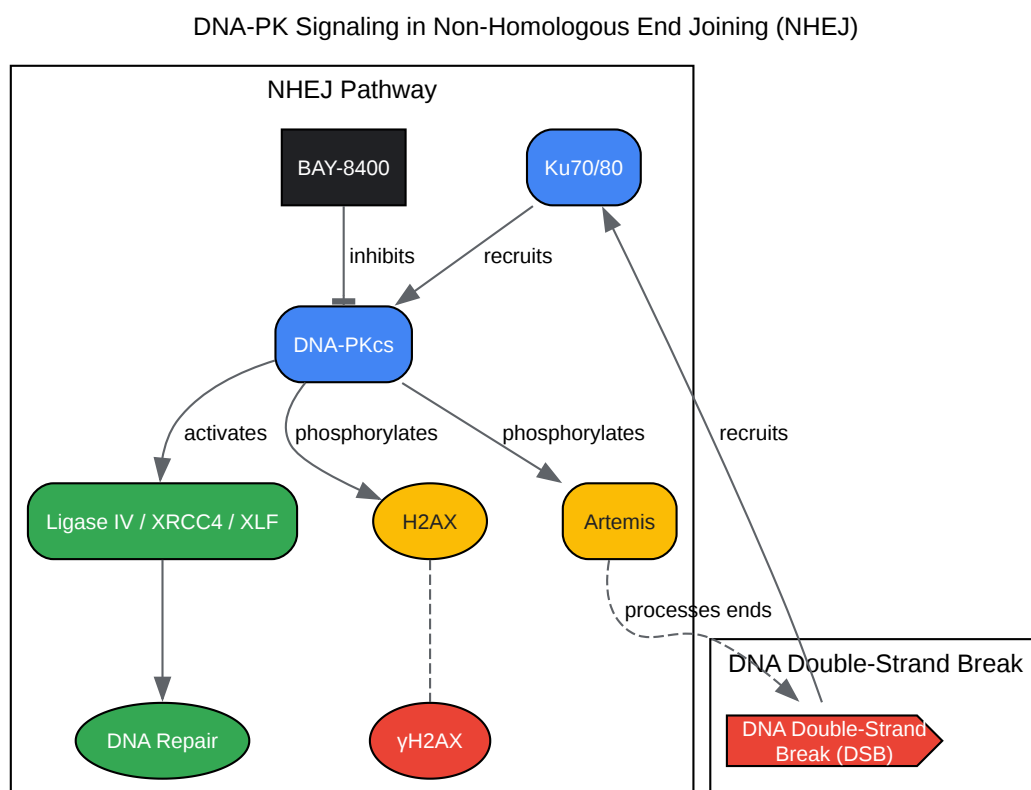
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can lead to genomic instability and cell death if not properly repaired.[1] The non-homologous end joining (NHEJ) pathway is a major mechanism for repairing DSBs throughout the cell cycle.[2] A critical enzyme in this pathway is the DNA-dependent protein kinase (DNA-PK), which is composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[3] Upon a DSB, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[4][5] The activated DNA-PK complex then orchestrates the recruitment of other repair factors to ligate the broken ends.[2]

BAY-8400 is a potent and selective oral inhibitor of DNA-PK.[6][7] Although initially identified in a screening for ATR inhibitors, further studies confirmed its high selectivity for DNA-PK.[8][5][9] By inhibiting DNA-PK, **BAY-8400** can prevent the repair of DSBs, thereby enhancing the efficacy of DNA-damaging cancer therapies such as radiotherapy and certain chemotherapies.[5][9]

A key early event in the cellular response to DSBs is the phosphorylation of the histone variant H2AX at serine 139, forming γ H2AX.[1] This phosphorylation is mediated by kinases such as ATM, ATR, and DNA-PK and serves as a platform to recruit DNA repair proteins to the site of damage.[1][10] The formation of discrete nuclear foci of γ H2AX can be visualized and quantified, making the γ H2AX assay a highly sensitive biomarker for DSBs.[1][11] This

application note provides detailed protocols for using the γ H2AX assay as a pharmacodynamic biomarker to measure the cellular activity of the DNA-PK inhibitor **BAY-8400**.^[12]

DNA-PK Signaling Pathway in Double-Strand Break Repair



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Caption: DNA-PK's role in the NHEJ pathway and γ H2AX formation.

Principle of the Assay

The γ H2AX assay quantifies the level of DNA double-strand breaks in cells. When DSBs are induced by a DNA-damaging agent, DNA-PK and other kinases phosphorylate H2AX at the surrounding chromatin, creating γ H2AX foci. These foci can be detected and quantified using specific antibodies.

In the presence of a DNA-PK inhibitor like **BAY-8400**, the repair of DSBs via the NHEJ pathway is blocked. This leads to an accumulation of unrepaired breaks, resulting in a sustained or increased number and intensity of γ H2AX foci over time compared to cells treated with the DNA-damaging agent alone. By measuring the changes in γ H2AX levels, the cellular activity of **BAY-8400** can be determined.

Data Presentation

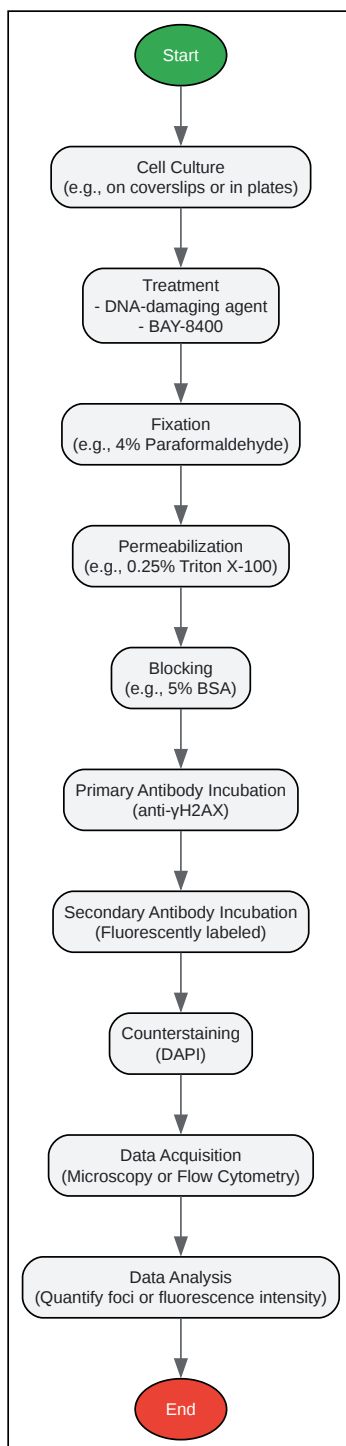
The activity of **BAY-8400** has been quantified using various assays. The following table summarizes key in vitro and cellular data.

Assay Type	Target	Cell Line	IC50 (nM)	Reference
Biochemical Assay	DNA-PK	-	81	[6]
Cellular γ H2AX Assay	DNA-PK	HT-144	69	[5]

Experimental Protocols

Detailed methodologies for immunofluorescence microscopy and flow cytometry-based detection of γ H2AX are provided below.

Experimental Workflow for γ H2AX Assay

Experimental Workflow for γ H2AX Assay[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the γ H2AX assay.

Protocol 1: Immunofluorescence Staining of γ H2AX

This protocol is for the visualization and quantification of γ H2AX foci in adherent cells.[\[13\]](#)[\[14\]](#)

Materials and Reagents:

- Cancer cell line of interest (e.g., HT-144)
- Cell culture medium and supplements
- Glass coverslips
- 6-well plates
- **BAY-8400**
- DNA-damaging agent (e.g., ionizing radiation, etoposide)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton X-100 in PBS
- Blocking buffer (5% Bovine Serum Albumin (BSA) in PBS)
- Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
- Secondary antibody: Fluorescently labeled anti-primary antibody (e.g., Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole)
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Cell Seeding: Seed cells on glass coverslips in 6-well plates and allow them to adhere overnight.
- Treatment:
 - Pre-treat cells with varying concentrations of **BAY-8400** for 1-2 hours.
 - Induce DNA damage by treating with a DNA-damaging agent (e.g., expose to 2 Gy of ionizing radiation or treat with 10 μ M etoposide for 1 hour).
 - Include appropriate controls (untreated, DNA-damaging agent only, **BAY-8400** only).
 - Incubate for the desired time points post-damage (e.g., 1, 4, and 24 hours).
- Fixation:
 - Wash cells twice with cold PBS.
 - Fix with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
- Permeabilization:
 - Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash three times with PBS.
- Blocking:
 - Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate coverslips with the anti- γ H2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:

- Wash coverslips three times with PBS.
- Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
- Counterstaining and Mounting:
 - Wash coverslips three times with PBS.
 - Counterstain nuclei with DAPI for 5 minutes.
 - Wash twice with PBS.
 - Mount the coverslips onto microscope slides using antifade mounting medium.
- Image Acquisition and Analysis:
 - Acquire images using a fluorescence microscope.
 - Quantify the number of γ H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci in the **BAY-8400** treated cells compared to the DNA-damaging agent alone indicates inhibition of DNA repair.

Protocol 2: Flow Cytometry Analysis of γ H2AX

This protocol allows for high-throughput quantification of total γ H2AX fluorescence intensity.^[15]
^[16]

Materials and Reagents:

- Suspension or adherent cells
- Cell culture medium and supplements
- Flow cytometry tubes or 96-well plates
- **BAY-8400**
- DNA-damaging agent

- PBS
- Fixation and permeabilization buffers (commercial kits are available and recommended)
- Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody, preferably conjugated to a fluorophore (e.g., Alexa Fluor 488)
- RNase A
- Propidium Iodide (PI) or DAPI for DNA content analysis
- Flow cytometer

Procedure:

- Cell Culture and Treatment: Culture cells to a sufficient density. Treat with **BAY-8400** and the DNA-damaging agent as described in Protocol 1.
- Cell Harvesting:
 - For suspension cells, collect by centrifugation.
 - For adherent cells, detach using trypsin, neutralize, and collect by centrifugation.
 - Wash the cell pellet once with cold PBS.
- Fixation and Permeabilization:
 - Resuspend the cell pellet in a fixation buffer and incubate as recommended by the manufacturer.
 - Wash and resuspend in a permeabilization buffer.
- Immunostaining:
 - Add the fluorophore-conjugated anti-γH2AX antibody to the permeabilized cells.
 - Incubate for 1 hour at room temperature in the dark.

- Wash the cells to remove unbound antibody.
- DNA Staining:
 - Resuspend the cells in a staining solution containing RNase A and a DNA dye (e.g., PI or DAPI).
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry:
 - Analyze the samples on a flow cytometer.
 - Gate on single cells and then quantify the mean fluorescence intensity of γ H2AX in the cell population.
 - The DNA stain allows for cell cycle analysis, which can be correlated with γ H2AX levels.

Troubleshooting

- High Background Staining:
 - Ensure adequate blocking.
 - Optimize antibody concentrations.
 - Ensure sufficient washing steps.
- Weak or No Signal:
 - Confirm the effectiveness of the DNA-damaging agent.
 - Check the primary and secondary antibodies for activity.
 - Ensure proper fixation and permeabilization, as these steps are critical for antibody access to the nucleus.
- Variability in Foci Counts:

- Use automated image analysis software to reduce user bias.
- Analyze a sufficient number of cells per condition (e.g., >100).

Conclusion

The γ H2AX assay is a robust and sensitive method for detecting DNA double-strand breaks. It serves as an invaluable tool for assessing the pharmacodynamic activity of DNA-PK inhibitors like **BAY-8400**. By quantifying the modulation of γ H2AX levels, researchers can effectively measure the extent to which **BAY-8400** inhibits DNA repair, providing crucial data for preclinical drug development and mechanistic studies. The detailed protocols provided herein offer a standardized approach for integrating this assay into research workflows.

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